![molecular formula C32H22O4S2 B14297112 (1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone) CAS No. 112755-18-7](/img/structure/B14297112.png)
(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone) is a complex organic compound characterized by its unique structure, which includes phenylene and hydroxyphenyl groups connected via sulfanyl and methanone linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone) typically involves multi-step organic reactions. One common method includes the reaction of 1,4-phenylenediamine with 4-hydroxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to further reactions involving thiol and methanone groups to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanone groups to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and methanone groups can form covalent bonds with these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
Bisphenol A: Similar in structure but lacks the sulfanyl groups.
4,4’-Dihydroxybenzophenone: Contains hydroxyphenyl and methanone groups but lacks the sulfanyl linkages.
Thioethers: Compounds with sulfur linkages but different aromatic structures.
Uniqueness
(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone) is unique due to the presence of both sulfanyl and methanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
112755-18-7 |
|---|---|
分子式 |
C32H22O4S2 |
分子量 |
534.6 g/mol |
IUPAC名 |
[4-[4-(4-hydroxyphenyl)sulfanylbenzoyl]phenyl]-[4-(4-hydroxyphenyl)sulfanylphenyl]methanone |
InChI |
InChI=1S/C32H22O4S2/c33-25-9-17-29(18-10-25)37-27-13-5-23(6-14-27)31(35)21-1-2-22(4-3-21)32(36)24-7-15-28(16-8-24)38-30-19-11-26(34)12-20-30/h1-20,33-34H |
InChIキー |
MEZKVECQSYEUMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



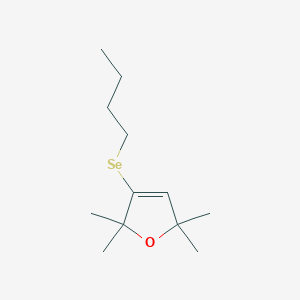

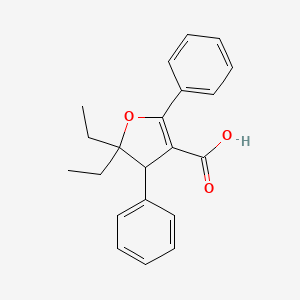
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)

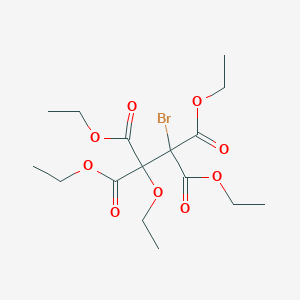
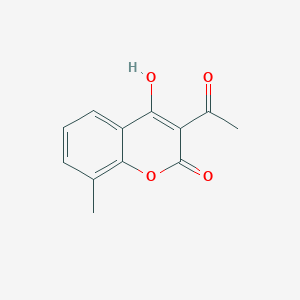
![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
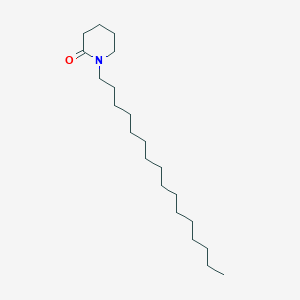

![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)

